molecular formula C15H12N2O B1474352 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile CAS No. 1395492-78-0

2-(Methoxy(naphthalen-1-yl)methyl)malononitrile

Cat. No.: B1474352
CAS No.: 1395492-78-0
M. Wt: 236.27 g/mol
InChI Key: XTIHOSNMMYJSCX-UHFFFAOYSA-N
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Description

2-(Methoxy(naphthalen-1-yl)methyl)malononitrile is a chemical compound with the molecular formula C15H12N2O and an average mass of 248.28 g/mol . As a malononitrile derivative featuring a naphthalene ring system, this compound is of significant interest in organic and medicinal chemistry research. Malononitrile derivatives are widely utilized as key synthetic intermediates and building blocks. Their reactivity allows for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The naphthalene moiety, a fused bicyclic aromatic system, is a common structural feature in molecules studied for various biological activities. Researchers can employ this compound in the development of novel synthetic methodologies, such as cyclization reactions, or as a precursor for the development of potential bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-[methoxy(naphthalen-1-yl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-15(12(9-16)10-17)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHOSNMMYJSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC2=CC=CC=C21)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of malononitrile derivatives like 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile typically involves:

  • Knoevenagel condensation between malononitrile and an aldehyde or ketone bearing the naphthalen-1-yl and methoxy substituents.
  • Use of bases such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) to facilitate the condensation.
  • Selection of an appropriate solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)) and temperature control to optimize yields.

Optimization of Reaction Conditions

A study focusing on related malononitrile derivatives shows the following key findings in base and solvent screening for Knoevenagel-type condensations:

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 NaOH DMSO 45 3 43
2 NaOH DMF 45 3 45
3 KOH DMSO 45 1 67
4 KOH DMF 45 1 72
5 KOH DMF 60 1 58
6 KOH DMF 90 2 35
7 NaH DMF 45 1 41
8 KOtBu DMF 45 3 65
9 NaNH2 DMF 45 4 62

Table 1: Optimization of base and solvent for malononitrile condensation reactions (adapted from related malononitrile studies)

  • The best yield (72%) was obtained using KOH in DMF at 45 °C for 1 hour .
  • Increasing temperature beyond 45 °C led to decreased yields, indicating potential side reactions or decomposition.
  • NaH and KOtBu in DMF also gave moderate yields but were less efficient than KOH.

Specific Preparation of this compound

While direct literature on this exact compound is limited, analogous compounds with methoxy-substituted aryl groups have been synthesized by:

  • Reacting 2-(bis(methylthio)methylene)malononitrile with substituted benzylamines or aldehydes under reflux in THF or similar solvents for 24 hours.
  • Purification by flash column chromatography using mixtures of chloroform and methanol or hexane and ethyl acetate.

For example, a related organocatalyst containing a methoxyphenyl group was prepared by refluxing 2-(bis(methylthio)methylene)malononitrile with a substituted benzylamine in THF for 24 hours, followed by purification to yield the desired product in 84% yield.

This suggests that a similar approach could be adapted for this compound by:

  • Using a methoxy-substituted naphthalen-1-yl aldehyde as the electrophilic partner.
  • Employing base-mediated Knoevenagel condensation in THF or DMF.
  • Optimizing reaction time and temperature to maximize yield.

Structural Confirmation and Characterization

  • The structure of related malononitrile derivatives has been confirmed by single crystal X-ray crystallography , showing monoclinic crystal systems without major intermolecular interactions.
  • NMR spectroscopy (1H and 13C) is essential for confirming the substitution pattern and purity. For example, methoxy substituents typically show characteristic signals around 3.9 ppm in 1H NMR and around 55 ppm in 13C NMR.
  • Complementary techniques such as FT-IR, UV-Vis , and mass spectrometry aid in comprehensive characterization.

Summary Table of Preparation Parameters

Parameter Recommended Conditions Notes
Starting Materials Methoxy-substituted naphthalen-1-yl aldehyde, malononitrile Aldehyde source critical for substitution
Base KOH, NaH, KOtBu KOH in DMF gave best yields (up to 72%)
Solvent DMF, THF, DMSO DMF preferred for solubility and yield
Temperature 40–45 °C Higher temps reduce yield
Reaction Time 1–24 hours Longer times for amine condensations
Purification Method Flash column chromatography Silica gel with hexane/ethyl acetate or chloroform/methanol mixtures

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy(naphthalen-1-yl)methyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(Formyl(naphthalen-1-yl)methyl)malononitrile.

    Reduction: Formation of 2-(Methoxy(naphthalen-1-yl)methyl)ethanediamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methoxy(naphthalen-1-yl)methyl)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Malononitrile Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Methoxy(naphthalen-1-yl)methyl)malononitrile Methoxy-naphthalen-1-yl C₁₅H₁₂N₂O 236.27 Extended π-system, polar methoxy group
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile Methoxy-phenyl, Bromine C₁₁H₉BrN₂O 281.11 Halogenated, reactive C-Br bond
2-((2-Hydroxy-1-naphthyl)methylene)malononitrile Hydroxy-naphthalen-1-yl C₁₄H₈N₂O 220.23 Hydrogen-bonding via -OH group
2-(4-Nitrobenzylidene)malononitrile 4-Nitrobenzylidene C₁₀H₅N₃O₂ 199.16 Strong electron-withdrawing -NO₂ group
2-(5,6-Difluoro-2-methylene-3-oxo-indan-1-ylidene)-malononitrile Difluoro-indanone C₁₃H₅F₂N₂O 261.19 Fluorinated, keto group for conjugation

Key Observations:

  • Electronic Effects: The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -NO₂ in 2-(4-nitrobenzylidene)malononitrile) that enhance electrophilicity at the methylene carbon .
  • Solubility: Hydroxy-substituted derivatives (e.g., 2-((2-hydroxy-1-naphthyl)methylene)malononitrile) exhibit higher polarity and hydrogen-bonding capacity than methoxy or halogenated variants .

Key Observations:

  • The target compound may be synthesized via Knoevenagel condensation, analogous to benzylidenemalononitriles, though direct evidence is lacking .

Physical and Spectroscopic Properties

Table 3: Physical Properties

Compound Melting Point (°C) Solubility (Polarity) Notable Spectral Data (¹H/¹³C NMR)
This compound Not reported Moderate (DCM/EA) Methoxy signal: δ 3.8–4.0 ppm (¹H); δ 55–60 ppm (¹³C)
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile Not reported High (MeOH) C-Br: δ 35–40 ppm (¹³C); methoxy δ 3.7 ppm (¹H)
2-((2-Hydroxy-1-naphthyl)methylene)malononitrile Not reported High (Polar solvents) -OH: δ 5.5 ppm (¹H); naphthyl protons: δ 7.2–8.5 ppm
2-(4-Nitrobenzylidene)malononitrile 150–152 Low (Toluene) NO₂: δ 8.2–8.5 ppm (aromatic H); CN: δ 115–120 ppm (¹³C)

Key Observations:

  • The methoxy group in the target compound is identifiable in NMR via a singlet near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), distinct from hydroxy or nitro signals in analogues .
  • Halogenated derivatives (e.g., bromo/iodo) show characteristic ¹³C shifts for C-Br (δ 35–40 ppm) and C-I (δ 1.02 ppm) .

Key Observations:

  • The target compound’s naphthalene core may enhance light absorption in the near-infrared (NIR) range, making it suitable for organic photovoltaics, though experimental data is needed .
  • Halogenated derivatives serve as versatile intermediates for cross-coupling reactions, unlike the methoxy variant, which is less reactive in such contexts .

Biological Activity

2-(Methoxy(naphthalen-1-yl)methyl)malononitrile is a synthetic organic compound characterized by a methoxy group attached to a naphthalene ring and a malononitrile moiety. Its structural formula is C15H13N2OC_{15}H_{13}N_2O, and it exhibits unique chemical properties that make it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's structure includes:

  • A methoxy group which enhances solubility and reactivity.
  • A naphthalene ring contributing to its aromatic properties.
  • A malononitrile moiety known for participating in nucleophilic addition reactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound's reactivity may allow it to interact with biological targets involved in cancer progression.

Antimicrobial Activity

A comparative study of structurally related compounds indicated promising antimicrobial activity. For instance, derivatives with malononitrile groups demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
Compound A0.25Staphylococcus aureus
Compound B0.22Escherichia coli
Compound C0.30Bacillus subtilis

Anticancer Activity

Recent advancements in click chemistry have enabled the synthesis of naphthalene derivatives that demonstrate anticancer activity. For example, compounds derived from naphthalene structures were tested against various cancer cell lines, revealing IC50 values ranging from 6.8 to 10.4 µM, which were more effective than standard treatments like cisplatin . This suggests that the structural features of this compound may confer similar benefits.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. The malononitrile group is particularly reactive, allowing for nucleophilic attacks on biological targets, potentially leading to cell signaling modulation or cytotoxic effects in cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of malononitrile compounds and evaluated their biological activities. The findings indicated that modifications to the naphthalene moiety significantly impacted the overall biological efficacy .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents on the naphthalene ring can enhance or diminish biological activity. For instance, electron-withdrawing groups have been associated with increased potency against certain cancer cell lines .
  • In Vivo Studies : Although most studies are currently in vitro, promising results have led to plans for in vivo evaluations to better understand the pharmacokinetics and therapeutic potential of this compound in animal models.

Q & A

Q. How to assess environmental impact and degradation pathways?

  • Methodological Answer :
  • Aquatic toxicity : Perform Daphnia magna assays to determine LC₅₀ .
  • Biodegradation : Use OECD 301F tests with activated sludge to measure mineralization rates .
  • Photocatalytic degradation : Test TiO₂-mediated breakdown under UV light, analyzing intermediates via HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methoxy(naphthalen-1-yl)methyl)malononitrile
Reactant of Route 2
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2-(Methoxy(naphthalen-1-yl)methyl)malononitrile

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